molecular formula C24H29N3O4 B7783965 6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol

Cat. No.: B7783965
M. Wt: 423.5 g/mol
InChI Key: BBFKNKJBMOFTJH-UHFFFAOYSA-N
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Description

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a methoxyphenyl group, and a morpholine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the morpholine moiety. Common reagents used in these reactions include hydrazine, methyl iodide, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the selection of appropriate solvents, and the implementation of purification steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic applications, notably:

  • Anti-inflammatory Activity :
    • Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The specific structure of this compound may enhance its efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory process .
  • Antioxidant Properties :
    • The presence of methoxy and phenolic groups in the structure suggests potential antioxidant activity. Studies have shown that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anticancer Activity :
    • Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines warrant further investigation to elucidate its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in edema in animal models, suggesting its potential for treating inflammatory diseases .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of this compound compared to standard antioxidants like Vitamin C. The findings revealed that the compound exhibited comparable or superior activity in scavenging free radicals, indicating its potential for use in formulations aimed at combating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-methoxyphenyl acetate: This compound shares the methoxyphenyl group and can undergo similar chemical reactions.

    4-Methoxyphenethylamine: This compound also contains a methoxyphenyl group and exhibits similar reactivity in substitution reactions.

Uniqueness

6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol is unique due to its combination of a pyrazole ring, a methoxyphenyl group, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the morpholine and methoxy groups. The synthetic route often utilizes starting materials such as 4-methoxybenzaldehyde and various hydrazones, with reaction conditions optimized for yield and purity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the proliferation of human liver cancer (HEPG2) and breast cancer (MCF7) cells with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
HEPG20.428
MCF70.580
NUGC (Gastric)0.060

These findings suggest a selective action against specific cancer types, which is critical for developing targeted therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits key inflammatory mediators such as TNF-alpha and IL-6 in cellular assays, indicating its potential as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and inflammation. It may modulate pathways such as the PI3K/Akt and NF-kB signaling cascades, which are crucial in cancer progression and inflammatory responses.

Case Studies

  • Cytotoxicity Assessment : A study published in the Egyptian Journal of Chemistry evaluated several pyrazole derivatives, including our compound, against various cancer cell lines. The results highlighted a broad spectrum of activity with significant selectivity towards liver cancer cells .
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory properties through in vivo models where the compound reduced edema in carrageenan-induced paw edema models, showcasing its therapeutic potential in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the methoxy and morpholine substituents significantly affected biological activity. Compounds with electron-donating groups showed enhanced potency against tumor cells compared to their counterparts with electron-withdrawing groups .

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-(2-morpholin-4-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-16-21(31-15-12-27-10-13-30-14-11-27)9-8-20(24(16)28)23-22(17(2)25-26-23)18-4-6-19(29-3)7-5-18/h4-9,28H,10-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKNKJBMOFTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=C(C=C3)OC)C)OCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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